

# Tromantadine pharmacokinetics and ADME

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## Compound Focus: Tromantadine

CAS No.: 53783-83-8

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## Tromantadine Overview and Known Data

The following table consolidates the core chemical and application information for **Tromantadine**, based on the search results.

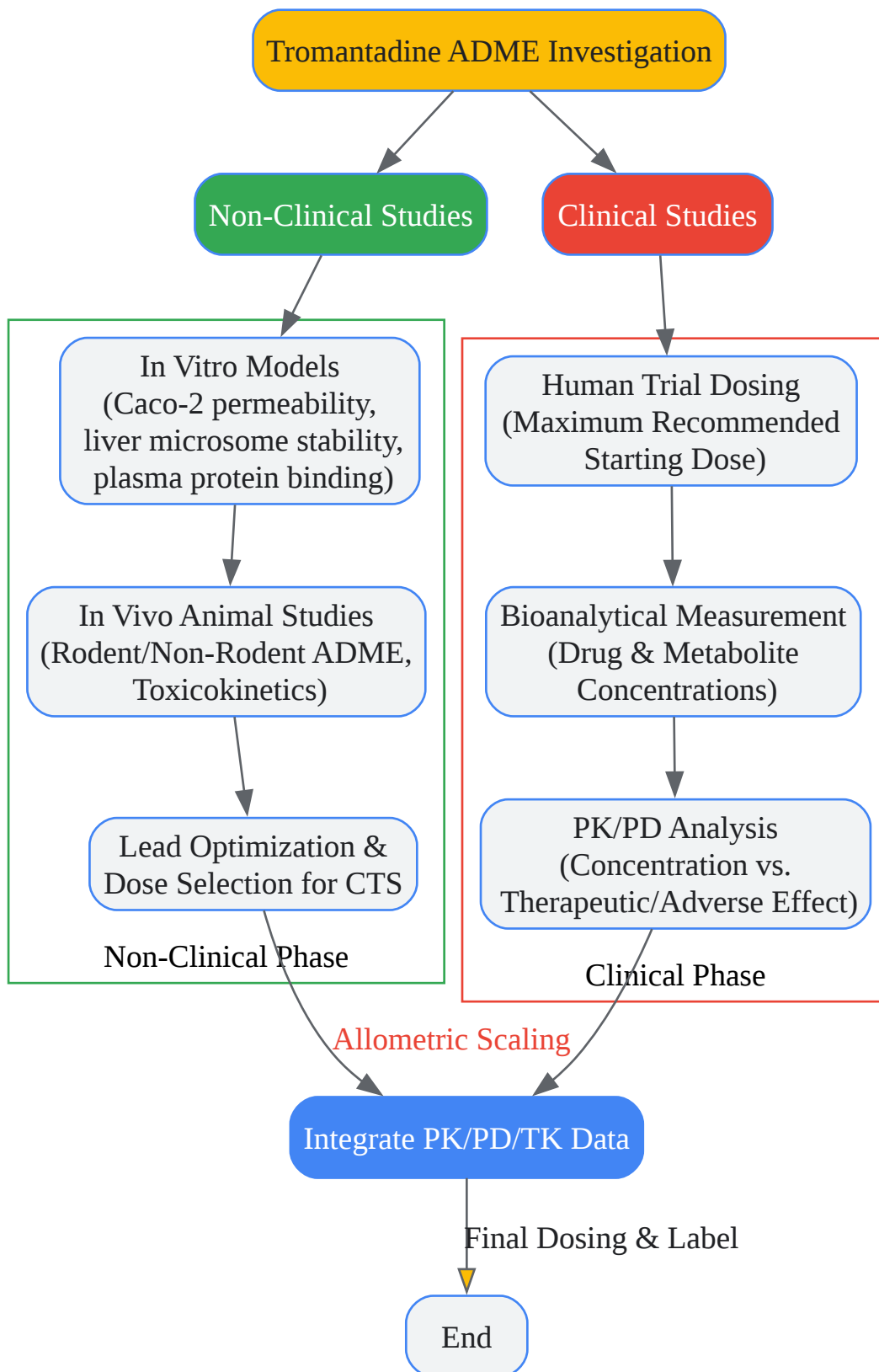
Property	Description
Generic Name	Tromantadine (as Tromantadine Hydrochloride) [1] [2]
Chemical Formula	$C_{16}H_{28}N_2O_2$ [1]
Standard IUPAC Name	N-(adamantan-1-yl)-2-[2-(dimethylamino)ethoxy]acetamide [1]
Molecular Weight	280.412 g/mol [1]
Drug Class	Antiviral agent; Synthetic derivative of adamantane [3] [2]
Primary Indications	Herpes simplex virus (HSV) infections of the skin and mucous membranes (e.g., cold sores); Herpes zoster (shingles) [4] [2]
Common Dosage Form	Topical gel (1%) [4]

Property	Description
<b>Mechanism of Action</b>	Inhibits early-stage viral replication by interfering with viral entry into host cells; also inhibits a late step in replication, likely affecting viral glycoprotein processing or assembly [5] [6] [2]

| **Known ADME Insights** | • **Administration:** Designed for topical application to minimize systemic exposure [2]. • **Protein Binding & Metabolism:** Specific data "Not Available" in drug databases [1]. |

## Proposed Framework for **Tromantadine ADME Investigation**

Since specific data is limited, here is a logical workflow and methodologies derived from standard nonclinical and clinical practices that can be applied to characterize **Tromantadine's** ADME profile [7].



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Proposed workflow for characterizing **Tromantadine** ADME, from nonclinical models to clinical data integration.

## Key Experimental Methodologies

- **Absorption:** For a topical drug like **Tromantadine**, studies focus on **skin permeability** and the potential for **systemic absorption**. In vitro models using human skin and in vivo studies in animals are standard. The absence of systemic side effects in clinical descriptions suggests low absorption [8] [2].
- **Distribution:** If systemic absorption occurs, studies would investigate the **volume of distribution** and **tissue penetration**. The adamantane moiety is highly lipophilic, which can influence distribution across membranes like the blood-brain barrier [3].
- **Metabolism:** The stability of **Tromantadine** can be assessed in vitro using **liver microsomes or hepatocytes** from humans and toxicology species to identify metabolites and potential for drug-drug interactions [7].
- **Excretion:** Studies in animals (and humans, if applicable) would determine the **routes of elimination** (e.g., renal vs. biliary) and calculate the **clearance** and **half-life** [7].

## Key Takeaways for Researchers

- **Significant Data Gap:** Publicly available, detailed ADME data for **Tromantadine** is notably absent, which is common for older drugs.
- **Focus on Topical Profile:** Its development as a topical gel indicates a design choice to achieve local efficacy while minimizing systemic pharmacokinetic challenges [2].
- **Adamantane Scaffold:** The adamantane group is a well-established "lipophilic bullet" in medicinal chemistry, primarily used to enhance a molecule's **lipophilicity, stability, and bioavailability** [3] [9]. This property is key to its mechanism but complicates aqueous solubility and formulation.

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